molecular formula C20H21N5O2 B7499372 N-[1-(2H-benzotriazole-5-carbonyl)piperidin-4-yl]-2-methylbenzamide

N-[1-(2H-benzotriazole-5-carbonyl)piperidin-4-yl]-2-methylbenzamide

Cat. No. B7499372
M. Wt: 363.4 g/mol
InChI Key: FXJAMHPILBPGNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(2H-benzotriazole-5-carbonyl)piperidin-4-yl]-2-methylbenzamide, also known as Boc-Pip-MB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields.

Scientific Research Applications

N-[1-(2H-benzotriazole-5-carbonyl)piperidin-4-yl]-2-methylbenzamide has been used in various scientific research applications, including drug discovery, chemical biology, and biochemistry. It has been shown to inhibit the activity of various enzymes, including serine proteases and kinases, making it a potentially useful tool for studying enzyme function and developing new drugs. Additionally, N-[1-(2H-benzotriazole-5-carbonyl)piperidin-4-yl]-2-methylbenzamide has been used to study protein-protein interactions and to develop new methods for protein labeling and imaging.

Mechanism of Action

The mechanism of action of N-[1-(2H-benzotriazole-5-carbonyl)piperidin-4-yl]-2-methylbenzamide involves the formation of a covalent bond between the compound and the target enzyme or protein. This covalent bond results in the inhibition of enzyme activity or the stabilization of protein complexes. The specific mechanism of action varies depending on the target enzyme or protein.
Biochemical and Physiological Effects
N-[1-(2H-benzotriazole-5-carbonyl)piperidin-4-yl]-2-methylbenzamide has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity, the stabilization of protein complexes, and the induction of apoptosis in cancer cells. Additionally, N-[1-(2H-benzotriazole-5-carbonyl)piperidin-4-yl]-2-methylbenzamide has been shown to have anti-inflammatory effects and to reduce oxidative stress in cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[1-(2H-benzotriazole-5-carbonyl)piperidin-4-yl]-2-methylbenzamide in lab experiments is its high specificity for certain enzymes and proteins. This specificity allows for precise targeting of specific pathways or processes, reducing the potential for off-target effects. However, one of the main limitations of using N-[1-(2H-benzotriazole-5-carbonyl)piperidin-4-yl]-2-methylbenzamide is its potential toxicity and the need for careful handling and disposal.

Future Directions

There are several future directions for research on N-[1-(2H-benzotriazole-5-carbonyl)piperidin-4-yl]-2-methylbenzamide, including the development of new methods for protein labeling and imaging, the identification of new enzyme targets, and the development of new drugs based on the compound. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-[1-(2H-benzotriazole-5-carbonyl)piperidin-4-yl]-2-methylbenzamide and to optimize its use in lab experiments.

Synthesis Methods

N-[1-(2H-benzotriazole-5-carbonyl)piperidin-4-yl]-2-methylbenzamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis method begins with the reaction of 2-methylbenzoic acid with thionyl chloride to form 2-chloromethylbenzoic acid. The resulting product is then reacted with piperidine to form 2-methylbenzoylpiperidine, which is subsequently reacted with Boc-anhydride to form Boc-Pip. Finally, Boc-Pip is reacted with 2H-benzotriazole-5-carboxylic acid to form N-[1-(2H-benzotriazole-5-carbonyl)piperidin-4-yl]-2-methylbenzamide.

properties

IUPAC Name

N-[1-(2H-benzotriazole-5-carbonyl)piperidin-4-yl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2/c1-13-4-2-3-5-16(13)19(26)21-15-8-10-25(11-9-15)20(27)14-6-7-17-18(12-14)23-24-22-17/h2-7,12,15H,8-11H2,1H3,(H,21,26)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXJAMHPILBPGNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2CCN(CC2)C(=O)C3=CC4=NNN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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